

# Spectral Analysis of 3-Bromo-N-isopropylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name:	3-Bromo-N-isopropylbenzenesulfonamide
Cat. No.:	B1336792

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## Introduction

**3-Bromo-N-isopropylbenzenesulfonamide** is a halogenated aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by sulfonamides, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The introduction of a bromine atom on the phenyl ring and an isopropyl group on the sulfonamide nitrogen can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectral data for **3-Bromo-N-isopropylbenzenesulfonamide**, offering insights into the interpretation of its characteristic spectral features.

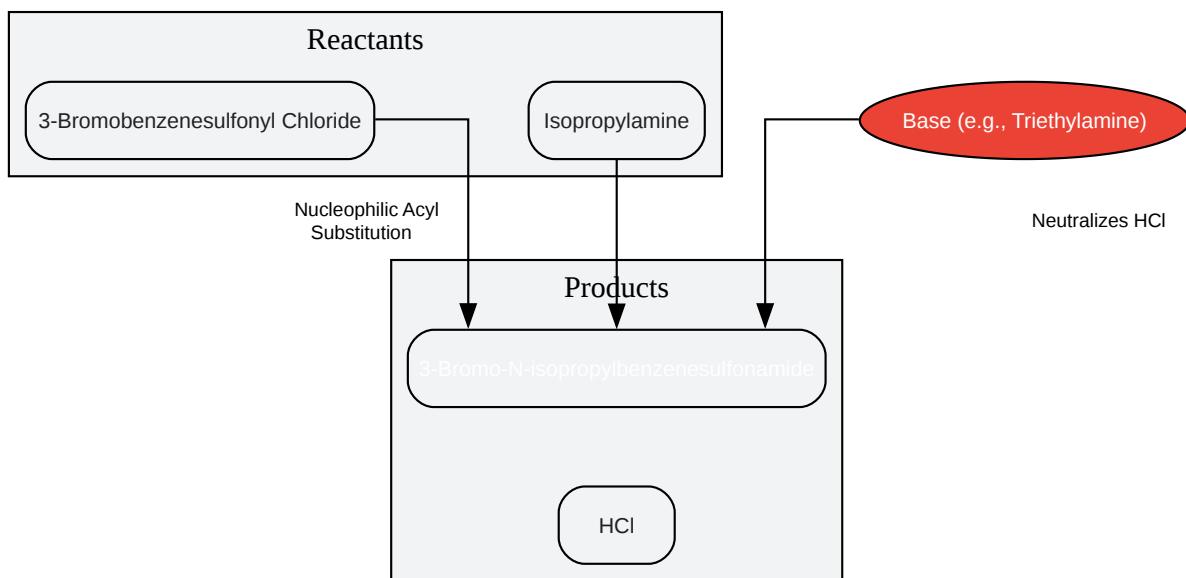
It is important to note that publicly available, experimentally derived spectra for this specific compound are limited. Therefore, this guide will utilize predicted spectral data generated from advanced computational models. These predictions serve as a robust framework for

understanding the expected spectral characteristics and for the interpretation of experimentally acquired data.

## Molecular Structure and Synthesis Pathway

The structural formula of **3-Bromo-N-isopropylbenzenesulfonamide** is  $C_9H_{12}BrNO_2S$ . A common and logical synthetic route to this compound involves the reaction of 3-bromobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

DOT Script for Synthesis Pathway



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Caption: Synthetic pathway for **3-Bromo-N-isopropylbenzenesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

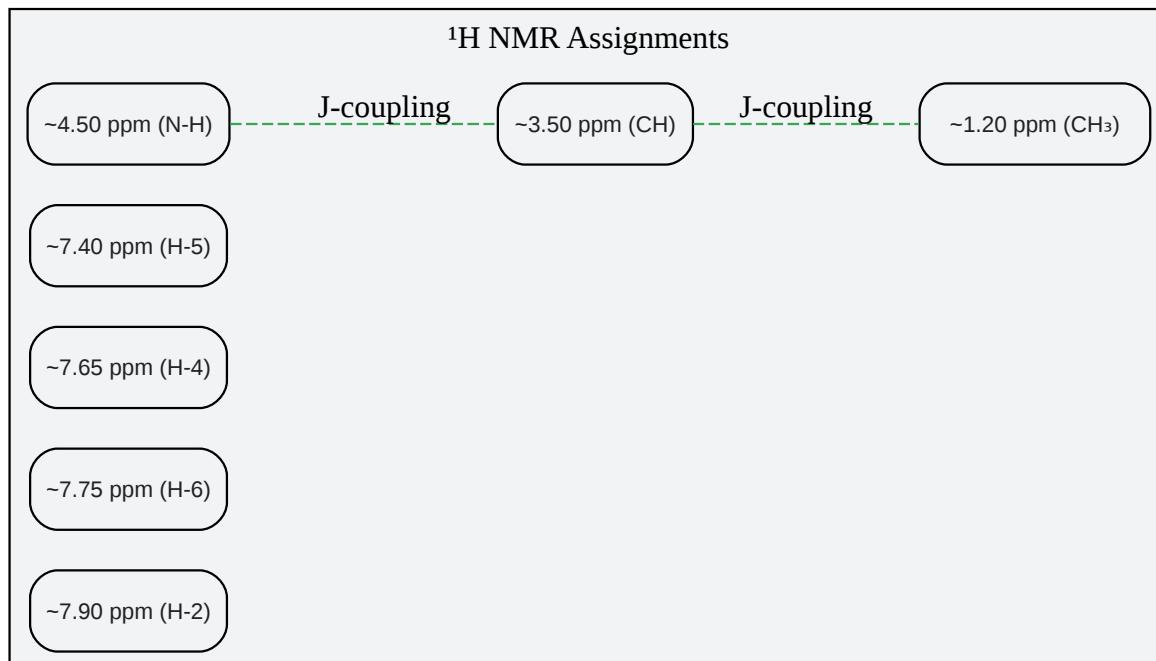
Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.90	t (triplet)	1H	H-2 (Aromatic)
~7.75	ddd	1H	H-6 (Aromatic)
~7.65	ddd	1H	H-4 (Aromatic)
~7.40	t (triplet)	1H	H-5 (Aromatic)
~4.50	d (doublet)	1H	N-H
~3.50	septet	1H	CH (isopropyl)
~1.20	d (doublet)	6H	CH <sub>3</sub> (isopropyl)

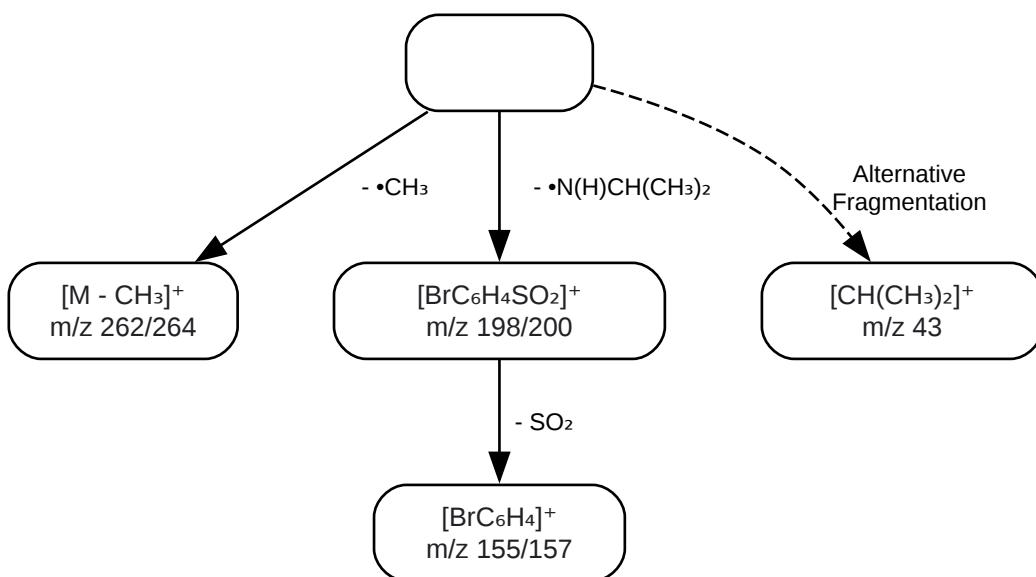
Interpretation:

- **Aromatic Region (7.40-7.90 ppm):** The four protons on the benzene ring are all chemically non-equivalent due to the meta-substitution pattern. They will appear as a complex pattern of multiplets. The proton at the 2-position (between the two substituents) is expected to be the most downfield.
- **N-H Proton (~4.50 ppm):** The sulfonamide proton will appear as a doublet due to coupling with the isopropyl methine proton. Its chemical shift can be variable and is dependent on concentration and solvent.
- **Isopropyl Group:** The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH<sub>3</sub>) will appear as a doublet due to coupling with the single methine proton.

DOT Script for <sup>1</sup>H NMR Correlations



Molecular Structure



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